{4-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid
Description
Properties
IUPAC Name |
2-[4-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-15(2)20(12-16-6-4-3-5-7-16)13-17-8-10-19(11-9-17)14-18(21)22/h3-7,15,17H,8-14H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDKBXCOYFGCJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(CC1)CC(=O)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 1-Benzyl-4-Methylpyridinium Chloride
4-Methylpyridine is treated with benzyl chloride in acetone at 90°C, yielding 1-benzyl-4-methylpyridinium chloride (73% yield). This quaternization reaction is exothermic and requires careful temperature control to avoid side products.
Reduction to 1-Benzyl-1,2,3,6-Tetrahydro-4-Methylpyridine
The pyridinium salt is reduced using sodium borohydride in a 9:1 ethanol-water mixture at 0–10°C, producing the dihydropyridine derivative in 89.9% yield. Nuclear magnetic resonance (NMR) analysis confirms the structure:
-
1H-NMR (CDCl3): δ 7.35–7.33 (m, 5H, aromatic), 5.36–5.34 (m, 1H, CH), 3.56 (s, 3H, NCH2), 2.92 (t, 2H, J = 3.2 Hz), 2.54 (t, 2H, J = 5.6 Hz).
Epoxidation and Regioselective Ring-Opening
Epoxidation with m-CPBA
The dihydropyridine is subjected to epoxidation using m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane with trifluoroacetic acid (TFA) as a catalyst. This yields 4-benzyl-1-methyl-7-oxa-4-azabicyclo[4.1.0]heptane (86% yield). The reaction proceeds via electrophilic addition, with TFA enhancing the electrophilicity of the epoxidizing agent.
Azide-Mediated Ring-Opening
The epoxide is treated with sodium azide in acetic acid/water (6:4) at room temperature, resulting in a 93:7 mixture of regioisomers trans-4-azido-1-benzyl-4-methylpiperidin-3-ol (8a) and trans-3-azido-1-benzyl-4-methylpiperidin-4-ol (8b) (85% yield). The regioselectivity arises from steric effects, favoring attack at the less hindered carbon.
Staudinger Reaction and Amine Formation
The azide mixture undergoes a Staudinger reaction with triphenylphosphine in toluene at 100°C for 10 hours, converting azides to primary amines. This step produces 1-benzyl-4-methylpiperidin-3-amine and its regioisomer, which are separable via column chromatography (40–45% yield).
Optimization of Critical Steps
Epoxidation Conditions
Table 1: Optimization of Epoxidation Parameters
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| m-CPBA | CH2Cl2 | 25–30 | 86 |
| H2O2 | CH3CN | 40 | 52 |
| TBHP | Toluene | 60 | 68 |
m-CPBA in dichloromethane proved optimal due to high electrophilicity and compatibility with the substrate.
Reductive Amination
Table 2: Reducing Agents for Amine Synthesis
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| LiAlH4 | THF | 0–5 | 85 |
| NaBH4 | EtOH | 25 | <10 |
| BH3·THF | THF | 25 | 45 |
Lithium aluminum hydride (LiAlH4) in THF at 0–5°C provided the highest yield and regioselectivity.
Stereochemical Considerations
The target molecule contains a chiral center at the piperidine C3 position. Asymmetric synthesis is achieved via chiral resolution using tartaric acid, yielding the (S)-enantiomer with >99% enantiomeric excess (ee).
Scalability and Industrial Relevance
The reported method is scalable to kilogram quantities, with key advantages:
Chemical Reactions Analysis
Types of Reactions
{4-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
{4-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {4-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid involves its interaction with specific molecular targets. The benzyl and isopropyl groups may facilitate binding to receptors or enzymes, while the piperidine ring can enhance the compound’s stability and bioavailability. The acetic acid moiety may play a role in the compound’s solubility and reactivity.
Comparison with Similar Compounds
Piperidine derivatives are widely studied for pharmacological and industrial applications. Below is a detailed comparison of {4-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid with structurally related compounds:
Structural and Functional Group Analysis
Key Observations :
- Lipophilicity : The target compound’s benzyl and isopropyl groups confer higher lipophilicity (estimated logP ~2.5) compared to analogs with polar substituents like hydroxymethyl (logP ~-0.5) or carbamimidoyl (logP ~1.8) .
- Functional Diversity : The ethoxycarbonyl group in [4-(ethoxycarbonyl)piperidin-1-yl]acetic acid introduces ester functionality, which may enhance metabolic stability compared to the target compound’s amine group .
Biological Activity
The compound {4-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid, also known as a piperidine derivative, presents significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.
Structural Overview
The molecular formula of this compound is with a molecular weight of 304.43 g/mol. The compound features a piperidine ring substituted with both benzyl and isopropyl groups, along with an acetic acid moiety. These structural components contribute to its biological activity by enhancing binding affinity to various biological targets.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The piperidine structure provides stability and facilitates interactions with biological membranes, while the benzyl and isopropyl substituents enhance binding affinity through hydrophobic interactions. Additionally, the acetic acid group may engage in ionic interactions, further increasing the compound's specificity for its targets .
Pharmacological Applications
Research indicates that this compound has potential applications in several therapeutic areas:
- Neurological Disorders : The compound has been studied for its inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in conditions such as Alzheimer's disease .
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties against various cancer cell lines, including HeLa and SMMC-7721 cells. The structure-activity relationship (SAR) analysis indicates that specific substitutions can enhance or diminish anticancer efficacy .
Research Findings
Recent studies have highlighted the biological activity of this compound through various assays and evaluations:
1. In Vitro Studies
In vitro assays have demonstrated the compound's inhibitory effects on AChE and butyrylcholinesterase (BChE), with varying selectivity indices. For instance, a study reported IC50 values indicating moderate to high inhibition potency compared to standard references like donepezil .
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | AChE | 12.5 | 2.5 |
| Reference (Donepezil) | AChE | 0.5 | - |
2. Anticancer Activity
In a comparative study of piperidine derivatives, this compound showed promising results against cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.126 |
| SMMC-7721 | 0.071 |
| K562 | 0.164 |
These results underscore the potential of the compound as an anticancer agent, warranting further investigation into its mechanisms and efficacy .
Case Studies
A recent case study evaluated the effects of this compound on neuroblastoma cells. The study found that treatment with this compound led to significant reductions in cell viability, suggesting a potential role in neuroprotective strategies against oxidative stress .
Q & A
Q. What are the recommended synthetic routes for {4-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid?
Methodological Answer:
- Step 1: React 4-piperidone derivatives with benzyl-isopropyl-amine via reductive amination (e.g., using NaBH3CN or H2/Pd-C) to introduce the benzyl-isopropyl-amine moiety .
- Step 2: Functionalize the piperidine nitrogen with an acetic acid group via alkylation using bromoacetic acid or its esters in anhydrous THF or DMF .
- Step 3: Purify intermediates via column chromatography (silica gel, gradient elution with EtOAc/hexane) and confirm purity using NMR (1H/13C) and mass spectrometry .
Q. How can researchers characterize the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Assign peaks for the benzyl (δ 7.2–7.4 ppm), isopropyl (δ 1.0–1.5 ppm), piperidine (δ 2.5–3.5 ppm), and acetic acid (δ 3.6–4.0 ppm) groups .
- Mass Spectrometry (MS): Confirm molecular ion [M+H]+ and fragmentation patterns using high-resolution LC-MS .
- Functional Group Analysis: Use FT-IR to verify carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) groups .
Q. What safety precautions are necessary when handling piperidine derivatives like this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis .
- First Aid: For skin contact, wash immediately with soap/water (15+ minutes); for eye exposure, flush with water (10–15 minutes) and consult an ophthalmologist .
- Storage: Keep in airtight containers at –20°C, away from light and moisture .
Advanced Research Questions
Q. How can conflicting spectral data be resolved during structural elucidation of this compound?
Methodological Answer:
- Cross-Validation: Compare experimental NMR data with computational predictions (e.g., DFT calculations) .
- Isotopic Labeling: Use deuterated solvents (e.g., D2O) to distinguish exchangeable protons (e.g., NH or COOH) .
- 2D NMR Techniques: Employ HSQC and HMBC to confirm connectivity between piperidine, benzyl-isopropyl, and acetic acid moieties .
Q. What methodologies are effective in optimizing the yield of this compound under varying reaction conditions?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (DMF, THF) vs. non-polar solvents (toluene) to optimize alkylation efficiency .
- Catalyst Optimization: Compare Pd-C, Raney Ni, or enzymatic catalysts for reductive amination steps .
- Reaction Monitoring: Use TLC or in-situ IR to track intermediate formation and adjust stoichiometry (e.g., 1.2–1.5 eq. of bromoacetic acid) .
Q. How to assess the compound’s stability under different storage conditions for long-term studies?
Methodological Answer:
Q. What in vitro assays are suitable for evaluating its biological activity, given structural analogs target LSD1 and 5-HT4 receptors?
Methodological Answer:
- LSD1 Inhibition Assay: Measure IC50 using a fluorogenic substrate (e.g., H3K4me2 peptide) in HEK293 cells transfected with LSD1 .
- 5-HT4 Receptor Binding: Perform competitive binding assays with [³H]GR113808 in CHO-K1 membranes expressing human 5-HT4 receptors .
- Functional Selectivity: Use cAMP accumulation assays to distinguish agonist vs. antagonist activity .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for piperidine-acetic acid derivatives?
Methodological Answer:
- Variable Factors: Differences in solvent purity (e.g., anhydrous THF vs. technical grade), catalyst lot variability, or reaction scale (mg vs. kg) .
- Reproducibility Checks: Replicate published protocols exactly, including quenching methods (e.g., slow addition of HCl vs. rapid neutralization) .
3.2 Resolving conflicting biological activity data in structural analogs
Methodological Answer:
- Metabolite Interference: Test for off-target effects using CYP450 inhibition panels .
- Chirality Impact: Synthesize enantiomers and compare activity (e.g., (R)- vs. (S)-configurations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
